2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-9(2)10(5-8)7-15-13-6-11(12)14-15/h3-6H,7H2,1-2H3,(H2,12,14) |
InChI Key |
SAKKTGRBJAUXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2N=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Azide-Alkyne Cycloaddition (Click Chemistry)
A widely used method for 1,2,3-triazole synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Step 1: Synthesis of (2,5-dimethylphenyl)methyl azide by converting the corresponding benzyl halide (e.g., bromide or chloride) to azide using sodium azide.
- Step 2: Reaction of this azide with an alkyne derivative bearing an amino group or a protected amino group at the desired position.
- Step 3: Cu(I) catalysis promotes regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.
This method is favored for its mild conditions, high regioselectivity, and good yields.
Cyclization of Hydrazine and Nitrile Precursors
Alternatively, 1,2,3-triazoles can be synthesized by cyclization of hydrazine derivatives with nitriles or related electrophiles:
- Reaction of hydrazine derivatives with α-haloketones or halomethyl ketones substituted with the (2,5-dimethylphenyl)methyl group.
- Intramolecular cyclization under basic or acidic conditions forms the triazole ring.
- Amino substitution at the 4-position can be introduced either by using hydrazine derivatives bearing amino groups or by subsequent amination.
This approach is supported by patent literature describing aromatic amine reactions with haloketones to form related heterocyclic amines.
One-Pot Multi-Component Reactions
Recent advances include metal-free, one-pot syntheses of substituted 1,2,3-triazoles involving:
- Reaction of aryl hydrazines with aldehydes and azides or related electrophiles.
- Use of bases such as potassium carbonate or mild oxidants to promote cyclization.
- This method allows direct formation of 3- or 4-amino substituted triazoles with various aromatic substituents, including methylated phenyl groups.
Representative Synthetic Route (Hypothetical Example)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2,5-Dimethylbenzyl bromide + NaN3, DMF, 60°C, 12 h | Preparation of (2,5-dimethylphenyl)methyl azide | 85-90 |
| 2 | Propargylamine + CuSO4, sodium ascorbate, t-BuOH/H2O, rt, 6 h | CuAAC reaction forming 1,4-disubstituted 1,2,3-triazole with amino group | 75-85 |
| 3 | Purification by column chromatography | Isolation of 2-[(2,5-dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine | - |
Analytical and Process Notes
- The azide intermediate must be handled with care due to potential explosiveness.
- Copper(I) catalysis is typically generated in situ from CuSO4 and sodium ascorbate.
- Solvent systems such as tert-butanol/water mixtures enhance solubility and reaction rates.
- Amino substituents may require protection/deprotection steps depending on the synthetic route.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| CuAAC (Click Chemistry) | Regioselective cycloaddition of azide and alkyne | High yield, mild conditions, regioselectivity | Requires azide preparation, copper catalyst |
| Cyclization of Hydrazines with Haloketones | Direct ring formation from hydrazine and electrophile | Straightforward, scalable | May need harsh conditions, possible side reactions |
| One-Pot Multi-Component Reactions | Metal-free, environmentally friendly | Green chemistry, fewer steps | Substrate scope may be limited, optimization needed |
Research Findings and Data
While direct experimental data for this exact compound are scarce, analogous compounds show:
- Efficient synthesis via CuAAC with yields ranging 70–90%.
- Amino-substituted triazoles exhibit good stability and functional group tolerance.
- Substituted phenylmethyl groups influence solubility and biological activity, necessitating precise control during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole ring can interact with metal ions, enhancing its catalytic properties in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine
- Structure : Lacks the benzyl-linked 2,5-dimethylphenyl group; instead, a 4-chlorophenyl is directly attached to the triazole.
- Activity: Exhibits potent IDO1 inhibition (IC₅₀ = 0.023 µM) due to the 4-amino group and electron-withdrawing chloro substituent, which enhances binding affinity .
b) Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine
- Structure: Features a phenyl group at N1 and a dimethylaminomethyl substituent at the triazole’s 4-position.
- Activity: Not explicitly reported for IDO1, but the dimethylamine group introduces basicity (pKa ~8–10), altering protonation states under physiological conditions. This may influence interactions with charged residues in enzyme active sites .
- Key Difference: The dimethylamine substituent contrasts with the 4-amino group in the target compound, suggesting divergent biological targets or mechanisms.
Structural and Electronic Modifications
a) 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
- Structure: Incorporates an oxadiazole ring and a 2,5-dimethoxyphenyl group. The 4-amino group is retained.
- This contrasts with the hydrophobic 2,5-dimethylphenyl group in the target compound .
b) Dibenzyl({1-[(4-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-amine
Lipophilicity and Solubility
- Target Compound : The 2,5-dimethylphenyl group increases logP compared to phenyl or chlorophenyl analogs, enhancing membrane permeability but reducing aqueous solubility.
- Comparison :
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a triazole derivative notable for its diverse biological activities. The triazole ring structure, characterized by a five-membered heterocyclic configuration containing three nitrogen atoms, plays a critical role in its pharmacological properties. This compound is synthesized through various methods and has shown promise in medicinal chemistry due to its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Phenylazide : Dimethylaniline is reacted with sodium nitrite in acidic conditions to form phenylazide.
- Cyclization : The phenylazide is then reacted with ethyl acetoacetate in the presence of potassium carbonate to yield the triazole compound.
- Purification : The product is purified through crystallization techniques.
This method allows for high yields and purity of the final product, which is essential for subsequent biological evaluations .
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity. In vitro tests have demonstrated its effectiveness against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| Human lung adenocarcinoma (A549) | 12.5 |
| Breast cancer (MCF-7) | 15.0 |
| Colon cancer (HT-29) | 10.0 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Molecular docking studies have revealed that this compound interacts with specific proteins involved in cancer pathways. The binding affinity to target enzymes and receptors is crucial for its anticancer effects. For instance, it has shown potential as an inhibitor of certain kinases involved in cell signaling pathways .
Antiangiogenic Activity
In addition to its anticancer properties, this compound has exhibited antiangiogenic activity. Studies indicate that it can inhibit the formation of new blood vessels, which is vital for tumor growth and metastasis. This dual activity enhances its therapeutic potential against cancer .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)-1H-1,2,3-triazole | Triazole | Methoxy substituent enhances solubility |
| 4-Amino-3-(4-chlorobenzyl)-1H-1,2,3-triazole | Triazole | Chlorobenzyl group increases lipophilicity |
| 5-(4-Bromophenyl)-1H-1,2,3-triazole | Triazole | Bromine substituent provides unique reactivity |
The unique combination of a dimethylphenyl group and an amine functionality within the triazole framework contributes to its distinct biological activity compared to other triazoles .
Case Studies
Several case studies have been documented regarding the biological activity of triazole derivatives:
-
Case Study on Anticancer Activity : A study evaluated the effects of various triazole compounds on human cancer cell lines, highlighting that those with specific substituents showed enhanced potency.
- Findings : Compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics.
- Study on Antiangiogenesis : Research conducted on the antiangiogenic properties revealed that triazoles could effectively inhibit vascular endothelial growth factor (VEGF) signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
